molecular formula C4H3NO4 B1512408 5-Hydroxyisoxazole-3-carboxylic acid CAS No. 933726-73-9

5-Hydroxyisoxazole-3-carboxylic acid

Cat. No.: B1512408
CAS No.: 933726-73-9
M. Wt: 129.07 g/mol
InChI Key: QURHCHCXJNNWFQ-UHFFFAOYSA-N
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Description

5-Hydroxyisoxazole-3-carboxylic acid is a chemical compound with the molecular formula C4H3NO4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyisoxazole-3-carboxylic acid typically involves the cyclization of hydroxyamino acids or the oxidation of isoxazole derivatives. One common method is the cyclization of hydroxyamino acids under acidic conditions, which facilitates the formation of the isoxazole ring. Another approach involves the oxidation of isoxazole derivatives using oxidizing agents such as potassium permanganate or chromic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and controlled conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyisoxazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid

  • Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

  • Substitution: Halogenating agents, nucleophiles

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Amines, alcohols

  • Substitution: Halogenated derivatives, substituted isoxazoles

Scientific Research Applications

5-Hydroxyisoxazole-3-carboxylic acid has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

5-Hydroxyisoxazole-3-carboxylic acid is similar to other isoxazole derivatives, such as 3-Hydroxyisoxazole-5-carboxylic acid and 5-Cyclopropylisoxazole-3-carboxylic acid. its unique hydroxyl group at the 5-position and carboxylic acid group at the 3-position distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • 3-Hydroxyisoxazole-5-carboxylic acid

  • 5-Cyclopropylisoxazole-3-carboxylic acid

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Properties

IUPAC Name

5-oxo-2H-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO4/c6-3-1-2(4(7)8)5-9-3/h1,5H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURHCHCXJNNWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NOC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858667
Record name 5-Oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933726-73-9
Record name 5-Oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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